

A Comparative Clinical Landscape of ERK1/2 Inhibitors: Tizaterkib in Focus

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Tizaterkib

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In the rapidly evolving landscape of targeted oncology, inhibitors of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) are emerging as a promising therapeutic strategy for tumors harboring mutations in the RAS/RAF/MEK/ERK signaling cascade. This guide provides a comparative overview of **Tizaterkib** (ATG-017/AZD0364) and other notable ERK1/2 inhibitors currently in clinical development, with a focus on available clinical trial data, experimental protocols, and mechanism of action.

The Role of ERK1/2 in Oncology

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a key oncogenic driver in a multitude of cancers. As the final kinases in this cascade, ERK1 and ERK2 represent a critical node for therapeutic intervention, offering a potential strategy to overcome both primary and acquired resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors).

Tizaterkib (ATG-017/AZD0364): A Novel ERK1/2 Inhibitor

Tizaterkib is an orally bioavailable, selective inhibitor of ERK1 and ERK2. By binding to and inhibiting the activity of these kinases, **Tizaterkib** prevents the phosphorylation of downstream substrates, thereby blocking the pro-proliferative and pro-survival signals of the MAPK pathway.

A first-in-human, open-label, Phase 1 dose-escalation study (ERASER, NCT04305249) evaluated the safety, pharmacokinetics, and preliminary efficacy of **Tizaterkib** in patients with refractory advanced solid tumors harboring activating alterations in the RAS-MAPK pathway. The trial established a maximum tolerated dose (MTD) and provided initial insights into the safety and anti-tumor activity of this agent. While the trial was terminated due to a reprioritization of the developer's pipeline, the data presented at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting offers valuable information for the field.

Comparative Analysis of ERK1/2 Inhibitors in Clinical Trials

To provide a clear comparison, this guide summarizes the available Phase 1 clinical trial data for **Tizaterkib** and other prominent ERK1/2 inhibitors: Ulixertinib (BVD-523), LY3214996, ASTX029, and Ravoxertinib (GDC-0994).

Table 1: Comparison of Phase 1 Efficacy Data for Select ERK1/2 Inhibitors

Inhibitor	Trial Identifier	Patient Population	Number of Patients (Efficacy Evaluable)	Overall Response Rate (ORR)	Disease Control Rate (DCR) (CR+PR+SD)	Key Tumor Types with Responses
Tizaterkib (ATG-017)	NCT04305249	Advanced solid tumors with RAS-MAPK alterations	21	4.8% (1 PR)[1]	42.8% (1 PR + 8 SD) [1]	Mesonephric-like ovarian adenocarcinoma (KRAS G12V)[1]
Ulixertinib (BVD-523)	NCT01781429	Advanced solid tumors with MAPK mutations	81 (in dose expansion)	14% (11 PR)	Not Reported	NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors
LY3214996	NCT02857270	Advanced cancer	51	Tumor regression in 7 patients	Stable disease > 4 months in 4 patients	BRAF-mutant and non-BRAF mutant cancers
ASTX029	NCT03520075	Relapsed/refractory solid tumors	76	4 PRs	Not Reported	KRAS-mutant NSCLC, KRAS-mutant

						pancreatic cancer
Ravoxertinib (GDC-0994)	NCT01875705	Advanced solid tumors	47	Not Reported	Not Reported	Not Reported

CR: Complete Response; PR: Partial Response; SD: Stable Disease; NSCLC: Non-Small Cell Lung Cancer.

Table 2: Comparison of Phase 1 Safety Profiles for Select ERK1/2 Inhibitors

Inhibitor	Recommended Phase 2 Dose (RP2D) / MTD	Common Treatment-Related Adverse Events (TRAEs)	Dose-Limiting Toxicities (DLTs)
Tizaterkib (ATG-017)	20mg BID (MTD)[1]	Gastrointestinal, skin, and ocular adverse events[2]	Grade 3 diarrhea, grade 3 retinopathy, grade 3 acneiform dermatitis, grade 2 blurred vision (at doses >20mg BID)[1]
Ulixertinib (BVD-523)	600mg BID (RP2D)	Diarrhea (48%), fatigue (42%), nausea (41%), dermatitis acneiform (31%)	Not specified in provided results
LY3214996	Not specified in provided results	Nausea, vomiting, diarrhea, dermatitis acneiform, fatigue, pruritus, blurred vision	Grade 3 cough and fatigue, G3 dehydration, increased creatinine, G3 increased CPK, G3 rash > 7 days, renal failure
ASTX029	200mg daily (RDE)	Ocular AEs, nausea, diarrhea, fatigue, rash	Grade 2 central serous retinopathy, grade 3 maculopapular rash
Ravoxertinib (GDC-0994)	Not specified in provided results	Not specified in provided results	Not specified in provided results

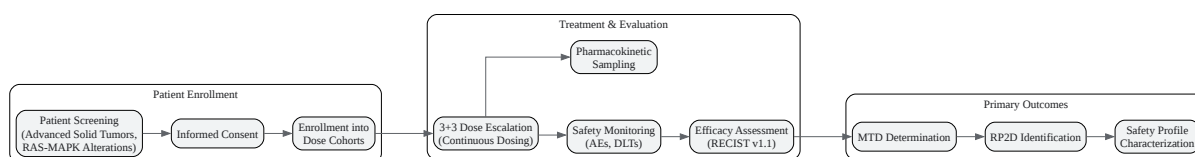
BID: Twice daily; MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; RDE: Recommended Dose for Expansion; AEs: Adverse Events.

Experimental Protocols: A Look at Phase 1 Trial Designs

The clinical development of these ERK1/2 inhibitors typically follows a standard Phase 1 dose-escalation design to determine safety, tolerability, and the MTD or RP2D.

Tizaterkib (ERASER Trial - NCT04305249) Monotherapy Dose Escalation:

- Objective: To evaluate the safety, pharmacokinetics, and MTD of **Tizaterkib** in patients with refractory advanced solid tumors.
- Design: A 3+3 dose-escalation design was employed. Patients with solid tumors harboring activating alterations in the RAS-MAPK pathway were enrolled in sequential cohorts at increasing doses of **Tizaterkib**.
- Methodology: **Tizaterkib** was administered orally on a continuous dosing schedule. Safety was assessed by monitoring for treatment-emergent adverse events (TEAEs) and DLTs. Efficacy was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Pharmacokinetic parameters were also assessed.^[1]

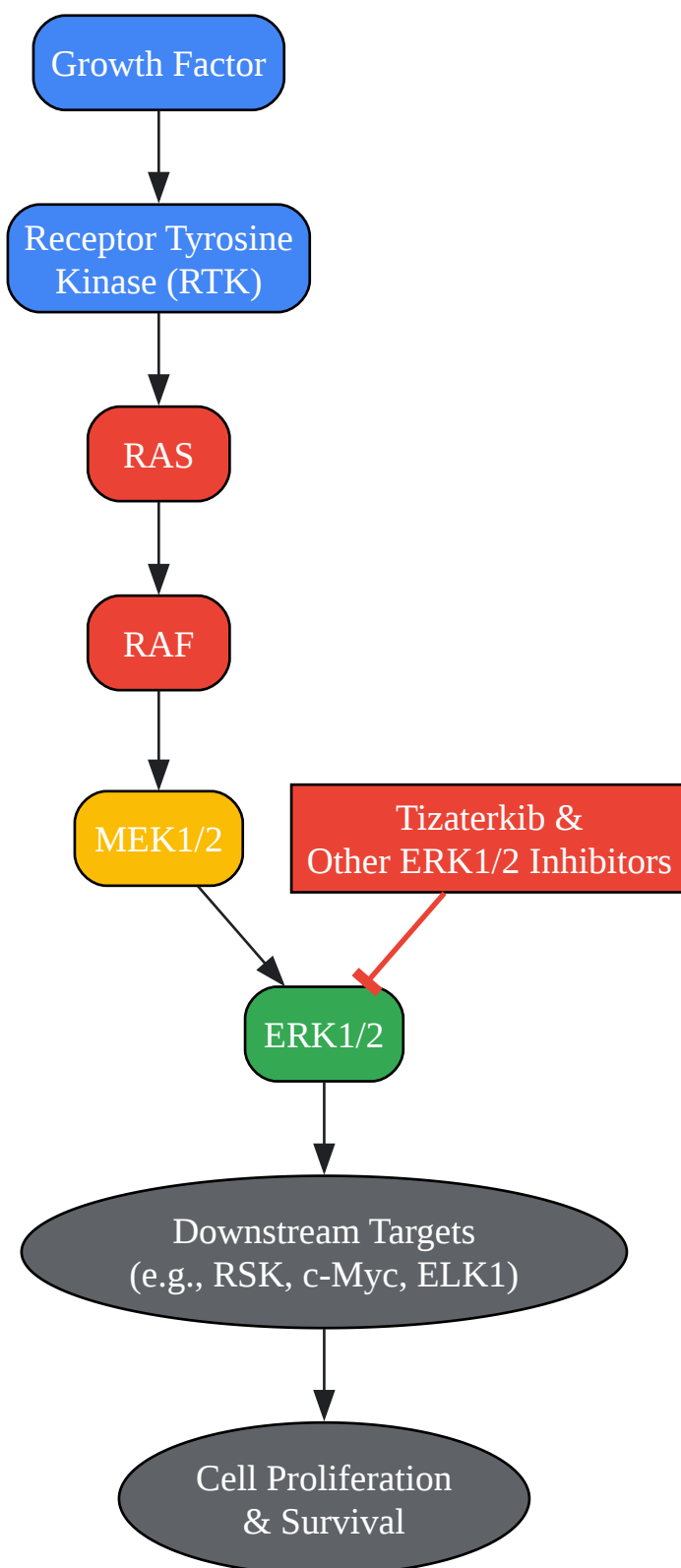


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Caption: Generalized Phase 1 Dose-Escalation Workflow for ERK1/2 Inhibitors.

Signaling Pathway Inhibition

All the compared inhibitors target the terminal kinases in the MAPK pathway, ERK1 and ERK2. The intended mechanism is to block the phosphorylation of numerous downstream substrates that are involved in cell cycle progression and survival.



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Caption: Simplified MAPK Signaling Pathway and the Target of ERK1/2 Inhibitors.

Discussion and Future Directions

The clinical data gathered to date for **Tizaterkib** and other ERK1/2 inhibitors demonstrates a consistent safety profile characterized by manageable gastrointestinal, dermatological, and ocular toxicities. This class of agents has shown preliminary signs of anti-tumor activity in heavily pre-treated patient populations with diverse tumor types harboring MAPK pathway alterations.

The partial response observed with **Tizaterkib** in a patient with a KRAS G12V mutation is encouraging, as KRAS-mutant cancers have historically been challenging to treat. While the overall response rate for **Tizaterkib** in this small Phase 1 study was modest, the achievement of stable disease in over a third of patients suggests a potential for disease control.

Direct cross-trial comparisons are inherently limited by differences in patient populations, study designs, and the small sample sizes of these early-phase trials. However, the collective data suggests that ERK1/2 inhibition is a valid therapeutic strategy. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from these therapies and exploring rational combination strategies to enhance efficacy and overcome resistance. The ongoing investigation of **Tizaterkib** in combination with the immune checkpoint inhibitor nivolumab is a prime example of such a strategy, aiming to leverage potential synergies between MAPK pathway inhibition and immunotherapy.

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References

- 1. researchgate.net [researchgate.net]
- 2. Antengene To Present One Oral and Four Abstracts at ASCO 2024 [prnewswire.com]

- To cite this document: BenchChem. [A Comparative Clinical Landscape of ERK1/2 Inhibitors: Tizaterkib in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605742#tizaterkib-versus-other-erk1-2-inhibitors-in-clinical-trials]

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